3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one;hydrochloride
Description
Properties
IUPAC Name |
3-benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2.ClH/c15-13-11-7-14(8-12(13)16-9-11)6-10-4-2-1-3-5-10;/h1-5,11-12H,6-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMIISJJPLJXAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COC(C2=O)CN1CC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a cycloaddition reaction, where a suitable azomethine ylide is reacted with a dipolarophile to form the bicyclic structure . The reaction conditions often include the use of a catalyst and controlled temperature to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions with optimized conditions for maximum efficiency. The process may include steps such as purification and crystallization to obtain the hydrochloride salt in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Drug Discovery
The bicyclic structure of 3-benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one makes it a valuable scaffold in drug design due to its ability to mimic natural products and interact with biological targets effectively. Research indicates that compounds based on this scaffold exhibit promising pharmacological activities, including:
- Antimicrobial properties
- Anticancer activity
- Neuroprotective effects
Biological Studies
Studies have shown that derivatives of this compound can influence various biological pathways, making them candidates for further exploration in therapeutic contexts.
Synthetic Intermediates
Due to its unique structure, this compound serves as a key intermediate in the synthesis of more complex molecules, including other azabicyclic compounds that have demonstrated biological activity.
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized various derivatives of 3-benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one and evaluated their anticancer properties against different cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential for development into anticancer agents .
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of this compound in models of neurodegeneration. The findings revealed that treatment with the compound led to reduced neuronal death and improved cognitive function in animal models, highlighting its potential as a therapeutic agent for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, highlighting differences in molecular frameworks, substituents, and properties:
Structural and Functional Divergences
- Bicyclic Frameworks : The target compound’s bicyclo[3.2.1] system contrasts with bicyclo[4.2.0] in (±)-6a and bicyclo[3.1.1] in the benzodioxole derivative . These variations impact ring strain and conformational flexibility, which may influence binding affinity in drug-receptor interactions.
- Substituents: The benzyl group in the target compound enhances aromatic interactions compared to iodophenyl or benzodioxole moieties in analogs.
Physicochemical and Pharmacological Insights
- Melting Points : Only (±)-7-(4-Iodophenyl)-1-azabicyclo[4.2.0]octan-8-one and (±)-threo-4-Iodomethylphenidate Hydrochloride report explicit melting points (127–128°C and ≥95% stereopurity, respectively), suggesting higher crystallinity in iodinated analogs.
- Purity and Stability : The benzodioxole derivative achieves 97.5% purity via HPLC , while the target compound’s hydrochloride salt is marketed at ≥97% . Stability data are absent, though hydrochloride salts generally exhibit improved shelf life over free bases.
Biological Activity
3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one; hydrochloride (CAS No. 1384427-80-8) is a bicyclic compound that has garnered attention in medicinal chemistry due to its structural similarities to tropane alkaloids, a class of compounds known for their diverse biological activities. This article delves into the biological activity of this compound, examining its biochemical properties, mechanisms of action, and potential therapeutic applications.
Molecular Formula: C13H15NO2
Molecular Weight: 217.27 g/mol
IUPAC Name: 3-benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one
CAS Number: 1384427-80-8
Structural Characteristics
The compound features a bicyclic structure that includes both oxygen and nitrogen atoms, contributing to its unique chemical properties and reactivity. The presence of these heteroatoms allows for interactions with various biological targets, making it a valuable scaffold in drug design.
| Property | Value |
|---|---|
| Molecular Formula | C13H15NO2 |
| Molecular Weight | 217.27 g/mol |
| IUPAC Name | 3-benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one |
| CAS Number | 1384427-80-8 |
Research indicates that 3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity: Similar to tropane alkaloids, this compound may inhibit certain enzymes involved in neurotransmitter uptake, potentially influencing dopamine and serotonin pathways.
- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, possibly through disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis.
- Neuropharmacological Effects: The compound's structural similarity to known psychoactive substances raises the possibility of neuropharmacological applications, including analgesic or antidepressant effects.
Case Studies and Research Findings
Recent studies have explored the biological activity of this compound:
- Antimicrobial Studies: A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of bicyclic compounds similar to 3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one exhibited significant antibacterial activity against resistant strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) .
- Neuropharmacological Research: Another investigation focused on the compound's effects on serotonin receptors in vitro, suggesting potential for developing new antidepressants .
Comparative Analysis with Similar Compounds
The structural framework of 3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one allows for comparisons with other biologically active compounds:
Q & A
Q. What are the key synthetic routes for 3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride, and how can purity be ensured during synthesis?
- Methodological Answer : Synthesis typically involves bicyclic lactam formation via intramolecular cyclization or radical cyclization (e.g., using n-tributyltin hydride/AIBN) . For the hydrochloride salt, post-synthetic treatment with HCl in anhydrous ether is standard . Purity is validated via HPLC (≥95% purity threshold) and NMR spectroscopy (e.g., absence of residual solvents like EtOAc in H NMR) . Column chromatography with silica gel (eluent: EtOAc/hexane gradient) is recommended for intermediate purification .
Q. How is the absolute configuration of this bicyclic compound determined experimentally?
- Methodological Answer : X-ray crystallography is the gold standard. For example, in a related compound, (1R,2R,3R,5S)-3-(3-chlorophenyl)-1-hydroxy-2-methyl-6-phenyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one, the absolute configuration was confirmed using SHELX-97 for refinement . Intermolecular hydrogen bonds (O–H···O) and weak C–H···O interactions stabilize the crystal lattice, aiding in structural resolution .
Q. What analytical techniques are critical for characterizing the hydrochloride salt form?
- Methodological Answer :
- FT-IR : Confirm salt formation via N–H stretching (2500–3000 cm) and Cl counterion peaks.
- Elemental Analysis : Match calculated vs. observed %C, %H, %N (deviation <0.4% acceptable).
- TGA/DSC : Assess hygroscopicity and thermal stability (e.g., decomposition onset >200°C ensures handling safety) .
Advanced Research Questions
Q. How can structural modifications of the bicyclic core influence pharmacological activity, and what strategies resolve contradictory SAR data?
- Methodological Answer :
- Modifications : Substituents at the 3-benzyl or 6-oxa positions alter steric/electronic profiles. For example, replacing benzyl with cyclopropylmethyl (see ) enhances metabolic stability .
- Data Contradictions : Use computational docking (e.g., AutoDock Vina) to model interactions with target receptors (e.g., opioid or serotonin receptors). Validate via functional assays (cAMP or calcium flux) to reconcile discrepancies between binding affinity and efficacy .
Q. What computational methods are effective in predicting the compound’s solubility and bioavailability?
- Methodological Answer :
- LogP Calculation : Use SwissADME to predict lipophilicity (target LogP ~2–3 for CNS penetration).
- Molecular Dynamics (MD) Simulations : Simulate solvation in explicit water models (TIP3P) to assess aqueous solubility. For example, ’s crystal structure data can parameterize force fields for accurate MD .
- Bioavailability : Apply Rule of Five (Ro5) filters and predict permeability via Caco-2 cell models .
Q. How can researchers troubleshoot low yields in scale-up synthesis of this compound?
- Methodological Answer :
- Optimize Radical Cyclization : Increase AIBN concentration (1.5 eq.) and reduce reaction time to minimize side-product formation .
- Salt Crystallization : Use anti-solvent precipitation (e.g., dropwise HCl addition in THF/EtO) to improve yield >80% .
- Process Analytical Technology (PAT) : Monitor reaction progress in real-time via in-situ FT-IR or Raman spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
